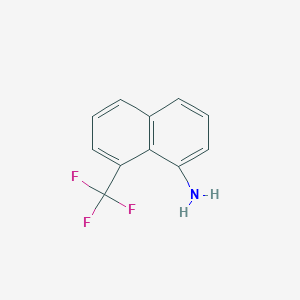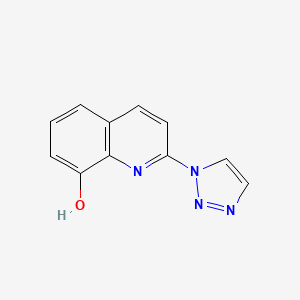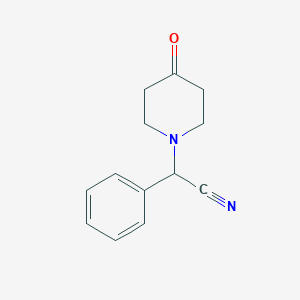![molecular formula C6H5BrN4 B11889807 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[3,2-d]pyrimidine core. The presence of the bromine atom and the pyrimidine ring system contributes to its distinct chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the reaction of 5H-pyrrolo[3,2-d]pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-5H-pyrrolo[3,2-d]pyrimidin-2-amine, while a Suzuki coupling reaction could produce a biaryl derivative .
Applications De Recherche Scientifique
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Pharmaceutical Research: It is a key intermediate in the synthesis of potential drug candidates for treating various diseases, including cancer and inflammatory disorders.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases and enzymes. The bromine atom and the pyrimidine ring system allow the compound to bind effectively to the active sites of these targets, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Uniqueness
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C6H5BrN4 |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
7-bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11) |
Clé InChI |
KTMOPWPITPACKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=NC=C2N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)



![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)

![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)





![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)
